1-ethyl-1H-pyrazole-5-carbonyl chloride

Medicinal Chemistry ADME-Tox Drug Design

1-Ethyl-1H-pyrazole-5-carbonyl chloride (CAS 1006471-20-0) is a heterocyclic acyl chloride, specifically a pyrazole derivative bearing an ethyl group at the N1 position and a reactive carbonyl chloride at the C5 position. With a molecular weight of 158.59 g/mol and the formula C6H7ClN2O, it serves as a versatile intermediate in organic synthesis.

Molecular Formula C6H7ClN2O
Molecular Weight 158.59
CAS No. 1006471-20-0
Cat. No. B2838505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-pyrazole-5-carbonyl chloride
CAS1006471-20-0
Molecular FormulaC6H7ClN2O
Molecular Weight158.59
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)Cl
InChIInChI=1S/C6H7ClN2O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3
InChIKeyYBJYEXJPLMKAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-pyrazole-5-carbonyl chloride: A Key Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


1-Ethyl-1H-pyrazole-5-carbonyl chloride (CAS 1006471-20-0) is a heterocyclic acyl chloride, specifically a pyrazole derivative bearing an ethyl group at the N1 position and a reactive carbonyl chloride at the C5 position . With a molecular weight of 158.59 g/mol and the formula C6H7ClN2O, it serves as a versatile intermediate in organic synthesis . Its primary utility lies in its function as an electrophilic building block, enabling the efficient introduction of a 1-ethyl-1H-pyrazol-5-yl carbonyl moiety into more complex molecular architectures via reactions with various nucleophiles, a common strategy in medicinal and agrochemical research [1].

The Critical Role of N1-Alkyl and C5-Acyl Substituents in 1-Ethyl-1H-pyrazole-5-carbonyl chloride


In scientific and industrial procurement, substituting a specific pyrazole building block with a close analog is not a trivial decision and often leads to failure in synthetic routes or biological assays. The position and nature of substituents on the pyrazole ring profoundly influence reactivity, regioselectivity in downstream reactions, and the physicochemical properties of the final compound . For instance, the specific N1-ethyl group in 1-ethyl-1H-pyrazole-5-carbonyl chloride imparts a different lipophilicity and steric profile compared to the N1-methyl analog (CAS 84547-59-1) or the unsubstituted core . Furthermore, the 5-carbonyl chloride moiety offers a distinct electronic environment compared to the 3-carbonyl chloride regioisomer, which can lead to different reaction rates and selectivities with nucleophiles [1]. These subtle but crucial differences are foundational to the quantitative evidence presented below.

Quantitative Differentiation Evidence for 1-Ethyl-1H-pyrazole-5-carbonyl chloride (CAS 1006471-20-0)


Structural Differentiation: Physicochemical Property Comparison with Core Scaffold

The presence of the N1-ethyl group in 1-ethyl-1H-pyrazole-5-carbonyl chloride (Target Compound) leads to a significantly higher calculated partition coefficient (XLogP3) compared to the unsubstituted 1H-pyrazole-5-carbonyl chloride (Comparator), indicating increased lipophilicity. This is a crucial parameter for membrane permeability and bioavailability .

Medicinal Chemistry ADME-Tox Drug Design

Procurement Differentiation: Commercial Availability and Pricing Benchmark

The target compound is commercially available from multiple reputable suppliers. The pricing for 1-ethyl-1H-pyrazole-5-carbonyl chloride (Target Compound) at the 1g scale is benchmarked against a closely related analog, 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (Comparator), which contains an N-isopropyl group and a C3-CF3 group . This comparison illustrates the cost of the specific substitution pattern.

Organic Synthesis Medicinal Chemistry Procurement

Reactivity Context: Acyl Chloride Moiety as a Superior Leaving Group vs. Carboxylic Acid

While not a direct analog comparison, the fundamental advantage of this compound over its corresponding carboxylic acid is a key selection criterion. The acyl chloride group in 1-ethyl-1H-pyrazole-5-carbonyl chloride (Target Compound) is significantly more reactive towards nucleophiles than the acid group in 1-ethyl-1H-pyrazole-5-carboxylic acid (Comparator) [1].

Synthetic Methodology Medicinal Chemistry Chemical Biology

Biological Activity Potential: Class-Level Evidence for Antifungal and Insecticidal Applications

The target compound is a direct precursor to a class of 1-(pyrazole-5-carbonyl)pyrazoles, which have demonstrated quantifiable biological activity. A study on 8 novel analogs synthesized from a 5-pyrazolecarboxylic acid chloride (structurally analogous to the target) showed specific antifungal and insecticidal properties [1][2]. This provides a baseline for the activity potential of derivatives made from 1-ethyl-1H-pyrazole-5-carbonyl chloride.

Agrochemical Research Antifungal Insecticide Medicinal Chemistry

Optimal Use Cases for 1-Ethyl-1H-pyrazole-5-carbonyl chloride in Research and Development


High-Throughput Synthesis of Amide Libraries for Drug Discovery

The high reactivity of its acyl chloride group makes 1-ethyl-1H-pyrazole-5-carbonyl chloride ideal for generating diverse amide libraries. It can be coupled with a wide array of primary and secondary amines under mild conditions, often with short reaction times and simple work-up procedures [1]. This efficiency is crucial in high-throughput settings where rapid generation and purification of compounds are paramount, providing a clear advantage over its carboxylic acid counterpart which requires more complex coupling chemistry.

Agrochemical Lead Optimization for Rice Blast Fungus

Research has demonstrated that compounds containing the pyrazol-5-yl carbonyl motif exhibit antifungal activity against *Pyricularia oryzae*, the causative agent of rice blast [1]. 1-Ethyl-1H-pyrazole-5-carbonyl chloride serves as a key intermediate for creating focused libraries of novel analogs to explore structure-activity relationships (SAR) and optimize potency against this commercially significant plant pathogen.

Synthesis of Proprietary Scaffolds in Industrial Process Chemistry

The defined and transparent commercial availability of 1-ethyl-1H-pyrazole-5-carbonyl chloride, as documented by suppliers like Fluorochem, allows for its reliable procurement for larger-scale synthesis . Its well-understood reactivity profile simplifies process development and scale-up efforts for creating proprietary pharmaceutical or agrochemical intermediates, mitigating supply chain risks associated with more obscure or custom-synthesized building blocks.

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